N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylacetamide group, and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the condensation of 4-methylbenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with phenylacetyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated thiazole derivatives
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and inhibit their activity, leading to anti-inflammatory effects.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Shares a similar thiazole ring structure but with different substituents, leading to variations in biological activity and chemical reactivity.
4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: Another thiazole derivative with distinct substituents, used in different applications.
Uniqueness
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)11-17-13-20-19(23-17)21-18(22)12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAJLGUKSYEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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